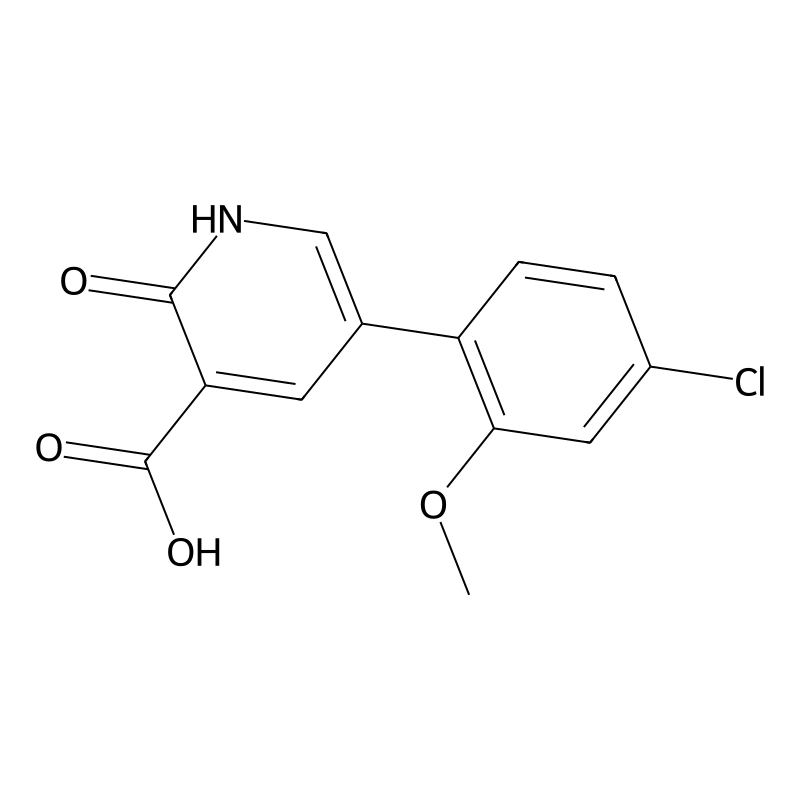

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, also known as CMHNA, is a chemical compound with the molecular formula C13H10ClNO4 and a molecular weight of 279.67 g/mol. This compound is characterized by the presence of a chloro group and a methoxy group on a phenyl ring, which is attached to a hydroxyisonicotinic acid moiety. The unique structure of CMHNA contributes to its diverse chemical reactivity and potential biological activities, making it an interesting subject for scientific research.

- Nitration: The starting material, 4-chloro-2-methoxybenzene, can be nitrated to introduce a nitro group.

- Reduction: The nitro group can be reduced to an amine group.

- Coupling Reaction: The amine can couple with isonicotinic acid to produce CMHNA.

- Oxidation: CMHNA can be oxidized to form 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid.

- Substitution Reactions: It can also undergo substitution reactions to yield derivatives such as 5-(4-Amino-2-methoxyphenyl)-2-hydroxyisonicotinic acid.

Research indicates that CMHNA exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may help in reducing oxidative stress.

- Anti-inflammatory Effects: Studies suggest that CMHNA may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: In vitro and in vivo studies have demonstrated that CMHNA can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. A common method includes:

- Condensation: The reaction begins with the condensation of 4-chloro-2-methoxybenzaldehyde and methyl 3-pyridinecarboxylate.

- Reduction and Further Modifications: Subsequent reactions involve reduction and further modifications to yield the final product, CMHNA.

CMHNA has potential applications across various fields:

- Medicinal Chemistry: Due to its biological activities, it is being explored for drug development targeting inflammation and cancer.

- Material Science: It can serve as a building block for creating advanced materials with specific properties.

- Analytical Chemistry: Used in the development of analytical methods for detecting related compounds in biological samples .

The interactions of CMHNA with biological macromolecules have been investigated, particularly its binding affinity to enzymes and receptors. The presence of chloro and methoxy groups enhances its ability to form hydrogen bonds, which is crucial for its biological activity. These interactions may involve modulation of enzyme activity or receptor functions, contributing to its therapeutic potential.

Several compounds share structural similarities with 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid. Here are some notable comparisons:

| Compound Name | Unique Features |

|---|---|

| 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid | Contains an oxo group; different oxidation states influence redox properties. |

| 5-(4-Hydroxy-2-methoxyphenyl)-2-hydroxyisonicotinic acid | Enhanced hydrogen bonding capabilities due to the presence of an additional hydroxy group. |

| 5-(4-Amino-2-methoxyphenyl)-2-hydroxyisonicotinic acid | Exhibits different nucleophilic properties due to the amino group, suitable for varied reactions. |

CMHNA's unique combination of chloro and methoxy groups distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity .

This comprehensive overview highlights the significance of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid in scientific research, particularly in medicinal chemistry and material science, while demonstrating its unique properties compared to related compounds.